1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromophenol with a suitable dibenzo[b,f][1,4]oxazepine precursor under specific conditions to introduce the bromophenoxy group. The nitro group is then introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar solvents
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted dibenzo[b,f][1,4]oxazepines
Scientific Research Applications
1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to the compound’s binding affinity to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the bromophenoxy and nitro groups, resulting in different chemical properties.
1-(2-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
1-(2-bromophenoxy)-3-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an amino group instead of a nitro group, affecting its biological activity
Uniqueness
1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both bromophenoxy and nitro groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O5/c20-12-5-1-3-7-14(12)26-16-9-11(22(24)25)10-17-18(16)19(23)21-13-6-2-4-8-15(13)27-17/h1-10H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKPLRSMARRAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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